N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
Description
N-[2-(6-Chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a heterocyclic compound featuring a benzofuran core fused with a chromen-2-one moiety and substituted with a propanamide group. The benzofuran and chromen systems are known for their biological relevance, particularly in medicinal chemistry, where such scaffolds are explored for antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-2-17(23)22-19-12-5-3-4-6-15(12)26-20(19)14-10-18(24)25-16-8-7-11(21)9-13(14)16/h3-10H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJQQJKQRZXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable benzaldehyde derivative is reacted with a 6-chloro-2H-chromen-4-one precursor in the presence of a base such as piperidine or triethylamine. The resulting intermediate undergoes cyclization to form the benzofuran ring system.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with increased oxygen content, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be employed to modify the chromen-2-one moiety, potentially leading to the formation of dihydrochromen derivatives.
Substitution: Substitution reactions at the benzofuran or chromen rings can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Dihydrochromen derivatives.
Substitution Products: Derivatives with different functional groups at the benzofuran or chromen rings.
Scientific Research Applications
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide has found applications in various scientific research fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: Its biological activity has been explored in studies investigating its potential as an antioxidant, antimicrobial, and anti-inflammatory agent.
Medicine: Research has focused on its therapeutic potential, including its use in drug discovery and development for treating various diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is unique due to its specific structural features, such as the presence of the chlorine atom and the propanamide group. Similar compounds include other benzofuran derivatives and chromen-2-one derivatives, which may lack these specific substituents or have different functional groups. These differences can lead to variations in biological activity and chemical reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide , we compare it with structurally related propanamide derivatives and heterocyclic systems (Table 1).
Table 1: Comparative Analysis of Key Compounds
Key Comparisons
Compared to furopyridine derivatives , the benzofuran-chromen scaffold may exhibit distinct electronic properties due to the electron-withdrawing chloro and carbonyl groups.
Substituent Effects :
- The 6-chloro group enhances electrophilicity and membrane permeability compared to methoxy or fluorine substituents in analogs .
- Unlike fentanyl derivatives (e.g., N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide ), which prioritize µ-opioid receptor binding via lipophilic aryl groups , the target compound’s chromen ring may target enzymes like topoisomerases or kinases.
Biological Activity: Propanamide-linked furopyridines (e.g., 6-chloro-2-(4-fluorophenyl)-...furo[2,3-b]pyridine-3-carboxamide) show kinase inhibition, suggesting the target compound could share similar mechanisms . Thiazolidinone-bearing propanamides (e.g., S-2-(6-methoxynaphthalen-2-yl)-...propanamide) highlight the role of secondary heterocycles in modulating anti-inflammatory activity .
Research Findings and Methodological Insights
- Structural Characterization : Tools like SHELXL and ORTEP (cited in –3, 5) are critical for refining crystallographic data of such complex heterocycles. The chloro and carbonyl groups in the target compound would require high-resolution data for accurate anisotropic displacement modeling .
- Synthetic Routes : Similar to , the target compound’s synthesis likely involves coupling reactions (e.g., HATU-mediated amidation) to attach the propanamide group to the benzofuran-chromen core .
Biological Activity
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a complex organic compound belonging to the class of benzofuran derivatives. Its structure features a chromenone core linked to a benzofuran moiety, which suggests potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Molecular Formula
The molecular formula is , indicating the presence of chlorine, nitrogen, and multiple oxygen functionalities that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study on benzofuran-based chalcone derivatives showed that specific derivatives displayed potent anticancer activity against cell lines such as HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4g | HCC1806 | 5.93 | Apoptosis induction via VEGFR-2 inhibition |
| 4g | HeLa | 5.61 | Apoptosis induction via VEGFR-2 inhibition |
| 4g | A549 | Not reported | Not specified |
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, particularly kinases like VEGFR-2. The compound has been shown to inhibit the activity of VEGFR-2, which plays a crucial role in tumor angiogenesis and growth .
Apoptosis Induction
Flow cytometry analysis indicated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells within the HCC1806 cell line. At concentrations of 3 μmol/L and 6 μmol/L, apoptosis rates were observed at 9.05% and 29.4%, respectively .
Antimicrobial Activity
In addition to its anticancer properties, benzofuran derivatives have shown promising antimicrobial activity. A review highlighted several benzofuran compounds exhibiting profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .
Table 2: Antimicrobial Activity Against M. tuberculosis
| Compound | MIC (μg/mL) | Toxicity Level |
|---|---|---|
| 6-Benzofurylpurine | <0.60 | Low |
| 2-(4-methoxyphenyl) | 3.12 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
